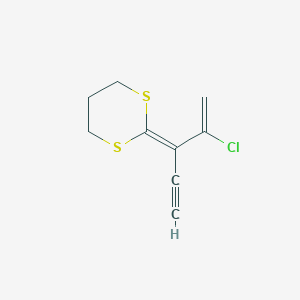
2-(2-Chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane is an organic compound characterized by its unique structure, which includes a chlorinated pentenylidene group attached to a dithiane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane typically involves the following steps:
Formation of the Dithiane Ring: The dithiane ring can be synthesized through the reaction of 1,3-dithiol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorinated Pentenylidene Group: The chlorinated pentenylidene group can be introduced through a series of reactions involving chlorination, alkylation, and dehydrohalogenation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: The chlorinated group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted dithiane derivatives.
Applications De Recherche Scientifique
2-(2-Chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, its unique structure allows it to participate in various chemical reactions that can modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromopent-1-en-4-yn-3-ylidene)-1,3-dithiane: Similar structure but with a bromine atom instead of chlorine.
2-(2-Iodopent-1-en-4-yn-3-ylidene)-1,3-dithiane: Similar structure but with an iodine atom instead of chlorine.
2-(2-Fluoropent-1-en-4-yn-3-ylidene)-1,3-dithiane: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-(2-Chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane is unique due to its specific chlorinated pentenylidene group, which imparts distinct chemical properties and reactivity compared to its brominated, iodinated, and fluorinated counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
845776-96-7 |
|---|---|
Formule moléculaire |
C9H9ClS2 |
Poids moléculaire |
216.8 g/mol |
Nom IUPAC |
2-(2-chloropent-1-en-4-yn-3-ylidene)-1,3-dithiane |
InChI |
InChI=1S/C9H9ClS2/c1-3-8(7(2)10)9-11-5-4-6-12-9/h1H,2,4-6H2 |
Clé InChI |
WONCNICSWMNLCD-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=C1SCCCS1)C#C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


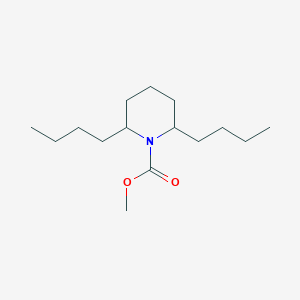
![2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol](/img/structure/B14189574.png)
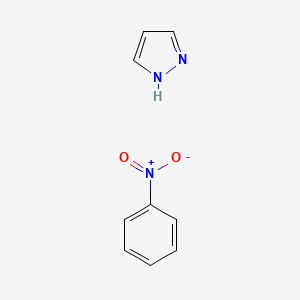
![3,5-Bis[(dimethylamino)methyl]-2,4-dihydroxybenzoic acid](/img/structure/B14189584.png)
![5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189592.png)
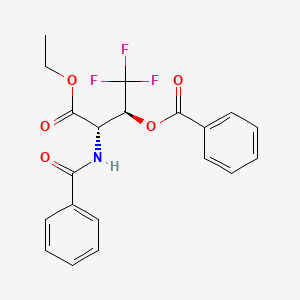
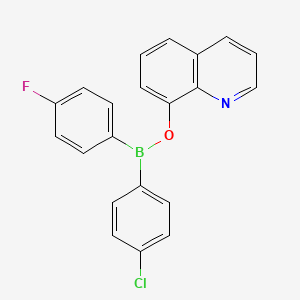

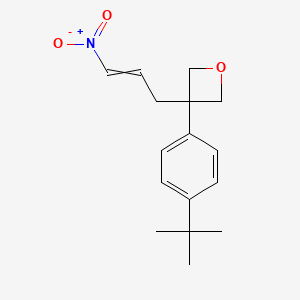
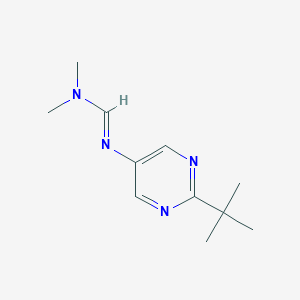
![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)


